What are the physical and chemical properties of Teflic acid?
What are the physical and chemical properties of Teflic acid?
An In-depth Technical Guide to Trifluoromethanesulfonic Acid (Triflic Acid)
A Note on Terminology: The query specified "Teflic acid." Following a comprehensive search of chemical literature, it has been determined that "Teflic acid" is not a recognized chemical compound. It is highly probable that this was a typographical error for "Triflic acid," the common name for trifluoromethanesulfonic acid. This guide will, therefore, focus on the properties and applications of Triflic acid.
Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), is a synthetic, hygroscopic, and colorless liquid that is one of the most potent Brønsted acids.[1][2][3] It is classified as a superacid, meaning it is more acidic than 100% sulfuric acid.[4][5] Its remarkable acidity, thermal stability, and the non-nucleophilic nature of its conjugate base make it an invaluable reagent and catalyst in a vast array of chemical transformations.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of triflic acid, detailed experimental protocols, and visualizations of its synthetic pathway and catalytic involvement.
Physical and Chemical Properties
Triflic acid's unique characteristics stem from the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes its conjugate base, the triflate anion (CF₃SO₃⁻).[1] This stabilization is key to its high acidity and the non-coordinating nature of the triflate anion.[4]
Quantitative Data
The physical and chemical properties of triflic acid are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Triflic Acid
| Property | Value |
| IUPAC Name | Trifluoromethanesulfonic acid |
| Common Names | Triflic acid, TFMS, TFSA, HOTf, TfOH |
| CAS Number | 1493-13-6 |
| Molecular Formula | CF₃SO₃H |
| Molecular Weight | 150.08 g/mol [1] |
| Appearance | Colorless to slightly yellow, hygroscopic, fuming liquid[1][2][6] |
| Odor | Pungent[1] |
| Melting Point | -40 °C[1][2][6] |
| Boiling Point | 162 °C[1][2][6] |
| Density | 1.696 g/cm³ at 25 °C[1][2][3] |
| Refractive Index (n₂₀/D) | 1.327[3] |
Table 2: Acidity and Solubility of Triflic Acid
| Property | Value |
| pKa | ~ -14[1][2] |
| Ka | 5 x 10¹⁴[4] |
| Solubility in Water | Miscible, reacts exothermically[1][6] |
| Solubility in Organic Solvents | Soluble in polar solvents such as dichloromethane, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of triflic acid and its application in a common organic reaction are provided below.
Protocol 1: Synthesis of Triflic Acid via Oxidation of Trifluoromethylsulfenyl Chloride
This protocol describes a laboratory-scale synthesis of triflic acid.
Materials:
-
Trifluoromethylsulfenyl chloride (CF₃SCl)
-
Chlorine (Cl₂) gas
-
Deionized water
-
Reaction vessel with a gas inlet, stirrer, and condenser
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, charge trifluoromethylsulfenyl chloride and deionized water.
-
While stirring the mixture, carefully bubble chlorine gas through the solution. The reaction is exothermic and should be cooled to maintain a controlled temperature.
-
Continue the chlorine addition until the reaction is complete, which can be monitored by the disappearance of the starting material using appropriate analytical techniques (e.g., GC-MS).
-
The reaction mixture will contain triflic acid and hydrochloric acid.
-
Purify the triflic acid by distillation from triflic anhydride to remove water and other impurities.[4][7]
Protocol 2: Friedel-Crafts Acylation of Anisole using Triflic Acid as a Catalyst
This protocol details a representative procedure for a triflic acid-catalyzed Friedel-Crafts acylation.
Materials:
-
Anisole
-
Benzoic anhydride
-
Triflic acid (TfOH)
-
Pressurized glass tube with a Teflon-coated septum
-
Magnetic stirrer
-
Microwave reactor
-
Diethyl ether
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a 10 mL pressurized glass tube equipped with a magnetic stirrer, add anisole (1 mmol), benzoic anhydride (1 mmol), and triflic acid (0.01 equivalents).
-
Cap the tube and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes.
-
After cooling, extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with aqueous NaHCO₃ solution (2 x 10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent using a rotary evaporator to yield the acylated product.[8]
Visualizations
The following diagrams illustrate the synthesis of triflic acid and its catalytic role in a glycosylation reaction.
Synthesis of Triflic Acid
Caption: Industrial synthesis pathway of Triflic Acid.
Triflic Acid-Catalyzed Glycosylation
Caption: Catalytic cycle of triflic acid in α-1,2-cis-thio glycosylation.
References
- 1. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]
- 4. Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ica.ir [ica.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. How to Prepare Triflic Acid Using the Trifluoromethylation Process? | Aure Chemical [aurechem.com]
- 8. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
